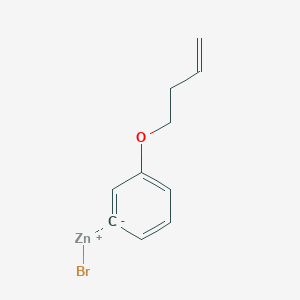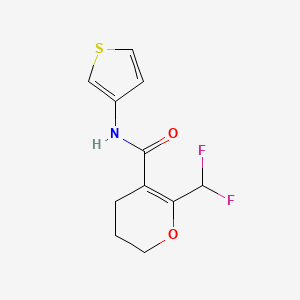
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethyl group, a thiophene ring, and a dihydropyran moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the dihydropyran ring, introduction of the difluoromethyl group, and subsequent attachment of the thiophene ring. Common reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the thiophene ring or other parts of the molecule .
Applications De Recherche Scientifique
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide include other thiophene-containing molecules and difluoromethyl derivatives. Examples include:
- 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole .
- Diketopyrrolopyrrole-based conjugated polymers containing thieno[3,2-b]thiophene flanking groups .
Uniqueness
Its difluoromethyl group and thiophene ring, in particular, contribute to its versatility and usefulness in various fields of research .
Propriétés
Formule moléculaire |
C11H11F2NO2S |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
6-(difluoromethyl)-N-thiophen-3-yl-3,4-dihydro-2H-pyran-5-carboxamide |
InChI |
InChI=1S/C11H11F2NO2S/c12-10(13)9-8(2-1-4-16-9)11(15)14-7-3-5-17-6-7/h3,5-6,10H,1-2,4H2,(H,14,15) |
Clé InChI |
NDJFCDHFFXWBSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(OC1)C(F)F)C(=O)NC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


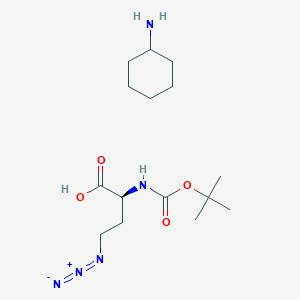
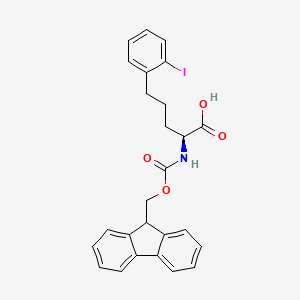

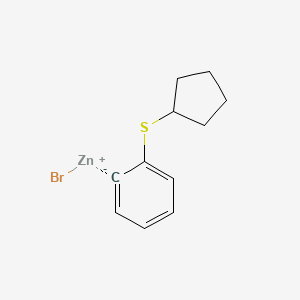
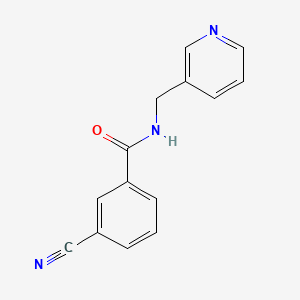
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)

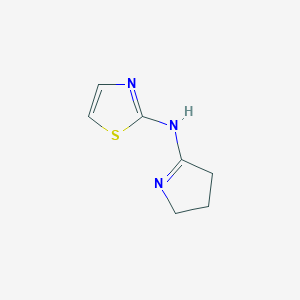
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
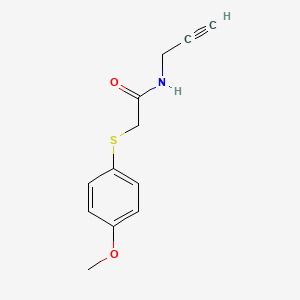
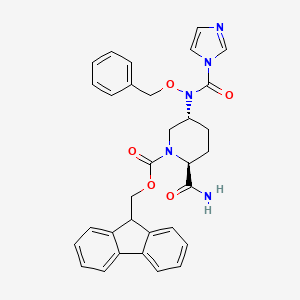
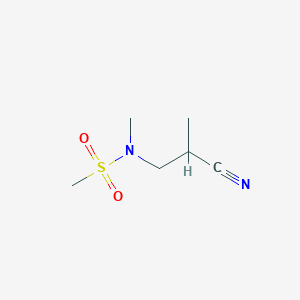
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
